molecular formula C25H23N3O5S2 B2470943 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 442535-84-4

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2470943
CAS No.: 442535-84-4
M. Wt: 509.6
InChI Key: COKKVCDDGKRDNJ-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and a benzamide moiety modified with a 4-methylbenzenesulfonamido group at position 2. The compound integrates multiple pharmacophoric elements: the thiazole ring (a heterocyclic scaffold common in bioactive compounds), methoxy groups (contributing to lipophilicity and electronic effects), and a sulfonamide linker (enhancing binding affinity and metabolic stability).

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-16-8-11-18(12-9-16)35(30,31)28-20-7-5-4-6-19(20)24(29)27-25-26-21(15-34-25)17-10-13-22(32-2)23(14-17)33-3/h4-15,28H,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKKVCDDGKRDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursorsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds with thiazole moieties exhibit antimicrobial activities. For instance, derivatives of thiazole have been synthesized and evaluated for their antibacterial and antifungal properties against various pathogens:

Pathogen Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusInhibition observed
Aspergillus nigerInhibition observed
Aspergillus oryzaeInhibition observed

In a study focused on thiazole derivatives, the compounds exhibited significant antibacterial activity at concentrations as low as 1 µg/mL, indicating their potential as therapeutic agents against resistant bacterial strains.

Anticancer Activity

The compound has shown promise in anticancer research. A study on related thiazole derivatives evaluated their effectiveness against breast cancer cell lines (MCF7) using the Sulforhodamine B assay:

Compound Activity Reference
D6High activity against MCF7
D7High activity against MCF7

Molecular docking studies suggested that these compounds effectively bind to cancer cell receptors, potentially inhibiting tumor growth.

Case Study 1: Antimicrobial Efficacy

A comprehensive study synthesized various thiazole derivatives and assessed their antimicrobial efficacy. The results indicated that specific modifications to the thiazole structure enhanced antibacterial potency against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics.

Case Study 2: Anticancer Potential

In another investigation focused on anticancer properties, a series of thiazole-based compounds were tested against different cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 3,4-dimethoxyphenyl-thiazole and 4-methylbenzenesulfonamido-benzamide groups. Below is a comparative analysis with key analogs:

Compound Name Key Structural Differences Molecular Formula Potential Impact on Properties Reference
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide Sulfamoyl group: Bis(2-methoxyethyl) vs. 4-methylbenzenesulfonamido C₂₄H₂₉N₃O₇S₂ Increased solubility due to polar methoxyethyl groups; reduced metabolic stability.
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Thiazole substitution: 4-methylphenyl vs. 3,4-dimethoxyphenyl; phenoxy vs. sulfonamido C₂₃H₁₈N₂O₂S Higher reported bioactivity (129.23%); suggests phenyl substitution enhances efficacy.
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Thiazole substitution: 4-nitrophenyl (electron-withdrawing) vs. 3,4-dimethoxyphenyl C₁₈H₁₈N₄O₅S₂ Nitro group may increase reactivity but reduce bioavailability; diethylsulfamoyl adds bulk.
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide Methoxy positional isomerism (2,5 vs. 3,4); fluorophenylmethoxy vs. sulfonamido C₂₆H₂₂FN₂O₅S Altered electronic effects and steric hindrance; fluorine may enhance membrane permeability.
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Thiazole lacks 3,4-dimethoxyphenyl; sulfamoyl group: methyl(phenyl) vs. 4-methylbenzene C₁₇H₁₅N₃O₃S₂ Simplified structure may reduce target specificity; methyl(phenyl) sulfamoyl offers flexibility.

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, characterization, and biological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19H18N6O3S2
  • Molecular Weight : 442.51 g/mol
  • CAS Number : 1091584-55-2

Its structure features a thiazole ring, which is known for its biological activity in various medicinal chemistry contexts.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps including the formation of the thiazole ring and subsequent functionalization with sulfonamido and benzamide groups. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry

These techniques confirm the identity and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. A study indicated that thiazole-based compounds could induce apoptosis in colon cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

The compound is also being explored for its enzyme inhibition capabilities. Thiazole derivatives are known to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can be beneficial for managing diabetes by delaying glucose absorption .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiazole derivatives. Compounds with similar structural motifs have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may possess similar properties .

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in colon cancer cell lines.
Enzyme InhibitionInhibited α-amylase and α-glucosidase with potential anti-diabetic effects.
AntimicrobialShowed efficacy against various bacterial strains.

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